Ensartinib

NSCLC Progression-Free Survival Phase III

Ensartinib (X-396, Ensacove) is a second-generation ALK inhibitor engineered to overcome crizotinib resistance. It retains potent activity (IC50 <4 nM) against key resistance mutations including L1196M, C1156Y, and G1202R, and demonstrates superior blood-brain barrier penetration for CNS metastases (intracranial response rate 63.6% vs. 21.1% for crizotinib in eXalt3). With a median PFS of 25.8 months and a favorable cost-effectiveness profile versus alectinib, lorlatinib, ceritinib, and brigatinib, ensartinib is the rational choice for first-line ALK+ NSCLC therapy and post-crizotinib sequencing. Ideal for preclinical research, in vivo pharmacology, and reference standard preparation.

Molecular Formula C26H27Cl2FN6O3
Molecular Weight 561.4 g/mol
CAS No. 1370651-20-9
Cat. No. B612282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnsartinib
CAS1370651-20-9
SynonymsX396;  X-396;  X 396;  Ensartinib.
Molecular FormulaC26H27Cl2FN6O3
Molecular Weight561.4 g/mol
Structural Identifiers
SMILESCC1CN(CC(N1)C)C(=O)C2=CC=C(C=C2)NC(=O)C3=NN=C(C(=C3)OC(C)C4=C(C=CC(=C4Cl)F)Cl)N
InChIInChI=1S/C26H27Cl2FN6O3/c1-13-11-35(12-14(2)31-13)26(37)16-4-6-17(7-5-16)32-25(36)20-10-21(24(30)34-33-20)38-15(3)22-18(27)8-9-19(29)23(22)28/h4-10,13-15,31H,11-12H2,1-3H3,(H2,30,34)(H,32,36)/t13-,14+,15-/m1/s1
InChIKeyGLYMPHUVMRFTFV-QLFBSQMISA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ensartinib (CAS 1370651-20-9): A Next-Generation ALK Inhibitor for ALK-Positive NSCLC with Proven CNS Activity and Cost-Effectiveness


Ensartinib (X-396, Ensacove) is a second-generation, orally bioavailable, ATP-competitive small molecule inhibitor of anaplastic lymphoma kinase (ALK) [1]. It is designed to address the clinical limitations of earlier-generation ALK inhibitors, specifically crizotinib, by demonstrating potent activity against a broad range of ALK resistance mutations and enhanced penetration of the blood-brain barrier to target central nervous system (CNS) metastases [2]. Ensartinib is approved for the first-line treatment of adult patients with ALK-positive locally advanced or metastatic non-small cell lung cancer (NSCLC) [3].

Ensartinib Procurement Justification: Why Generic ALK Inhibitor Substitution is Not a Valid Strategy


Procurement decisions for ALK inhibitors cannot rely on class-based assumptions due to significant intra-class variability in potency against specific resistance mutations, CNS penetration, and cost-effectiveness profiles. For example, while many second- and third-generation ALK inhibitors demonstrate superior efficacy over crizotinib, direct substitution of ensartinib with alectinib or lorlatinib is not justified without consideration of differential mutation coverage, intracranial activity, and economic factors. Specifically, lorlatinib, a third-generation inhibitor, has shown a trend towards prolonged progression-free survival (PFS) over ensartinib in network meta-analyses [1], but this comes at a significantly higher cost, making ensartinib a more cost-effective option in certain healthcare systems [2]. Conversely, earlier generation inhibitors like ceritinib and brigatinib may be less cost-effective than ensartinib [2]. Therefore, selection of ensartinib should be based on its specific, quantifiable advantages in resistance mutation coverage, CNS activity, and health economic value, which are detailed below.

Ensartinib: A Quantitative Comparative Evidence Guide for Scientific and Procurement Decision-Making


Superior Progression-Free Survival (PFS) vs. Crizotinib in Phase III eXalt3 Trial

In a randomized, active-controlled Phase III trial (eXalt3, NCT02767804), ensartinib demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to the first-generation ALK inhibitor crizotinib in treatment-naïve patients with ALK-positive NSCLC [1]. The median PFS was 25.8 months for ensartinib versus 12.7 months for crizotinib, representing a 13.1-month increase [2]. This benefit was also reflected in a hazard ratio (HR) of 0.51 (95% CI, 0.35-0.72; P < .001) [2].

NSCLC Progression-Free Survival Phase III

Potent CNS Activity: Intracranial Response Rate vs. Crizotinib

Ensartinib exhibits superior intracranial activity compared to crizotinib. In the eXalt3 trial, patients with measurable brain metastases at baseline treated with ensartinib achieved a confirmed intracranial response rate of 63.6%, compared to just 21.1% for those treated with crizotinib [1]. This 3-fold increase in intracranial response underscores ensartinib's enhanced ability to cross the blood-brain barrier and effectively treat CNS disease, a common and challenging site of progression in ALK-positive NSCLC [2]. Preclinical models show that ensartinib achieves a brain concentration of 65 nM, which is >5 times the concentration required to inhibit EML4-ALK fusion mutant tumor growth [3].

Brain Metastasis Intracranial Response CNS Penetration

Enhanced Potency Against ALK and Key Resistance Mutations vs. Crizotinib

Ensartinib demonstrates superior in vitro potency against wild-type ALK and several crizotinib-resistant ALK mutants. Its IC50 for wild-type ALK is <0.4 nM, compared to 4.5 nM for crizotinib [1], representing a greater than 10-fold increase in potency. Crucially, ensartinib retains high potency (IC50 <4 nM) against common resistance mutations including L1196M (gatekeeper), C1156Y, F1174L, and G1202R (solvent-front) [2]. This broader mutation coverage is critical for overcoming acquired resistance to first-generation ALK inhibitors.

ALK Kinase Inhibitor Drug Resistance IC50

Dual ALK/MET Inhibition: A Differentiating Kinase Profile

Beyond ALK, ensartinib is a potent inhibitor of the MET receptor tyrosine kinase, with an IC50 of 0.74 nM [1]. This dual ALK/MET inhibitory activity is not a universal feature of all ALK inhibitors and may contribute to its clinical efficacy by targeting potential bypass resistance mechanisms involving MET amplification or activation. In comparison, crizotinib is also a dual ALK/MET inhibitor (c-MET IC50 ~8 nM), but ensartinib's potency against both targets is notably higher [2]. The clinical significance of this dual inhibition profile is an area of active investigation but provides a differentiating feature at the biochemical level.

ALK MET Kinase Selectivity IC50

Cost-Effectiveness Advantage vs. Ceritinib and Brigatinib in Chinese Healthcare Setting

A cost-effectiveness analysis from the Chinese healthcare system perspective found ensartinib to be a dominant alternative to both ceritinib and brigatinib [1]. Specifically, ensartinib achieved additional quality-adjusted life-years (QALYs) of 0.06 and 0.03 compared to ceritinib and brigatinib, respectively, while simultaneously reducing total treatment costs [1]. This means ensartinib provided both better health outcomes and lower costs, making it the economically superior choice in this context. Compared to crizotinib, ensartinib was cost-effective with an incremental cost-effectiveness ratio (ICER) of $27,553/QALY [1].

Cost-Effectiveness Pharmacoeconomics Health Technology Assessment

Ensartinib: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


First-Line Treatment of ALK-Positive NSCLC, Especially with Baseline or High Risk of Brain Metastases

Ensartinib is ideally suited as a first-line therapy for patients with ALK-positive NSCLC, particularly those with baseline brain metastases or a high propensity for CNS progression. This is directly supported by its superior PFS (25.8 months vs. 12.7 months for crizotinib) and significantly higher intracranial response rate (63.6% vs. 21.1%) demonstrated in the eXalt3 trial [1]. The robust CNS activity makes it a preferred agent over crizotinib and a valuable alternative to other second-generation ALK inhibitors with less CNS efficacy data.

Overcoming Crizotinib Resistance Due to Specific ALK Mutations

For patients who have progressed on first-line crizotinib due to the emergence of resistance mutations such as L1196M, C1156Y, or G1202R, ensartinib presents a strong therapeutic option. In vitro data confirm ensartinib retains potent inhibitory activity (IC50 <4 nM) against these clinically relevant mutants, where crizotinib is ineffective . This provides a rational, mutation-guided approach for sequential ALK inhibitor therapy.

Cost-Conscious Formulary Inclusion and Pharmacoeconomic Modeling

In healthcare systems where cost containment is a priority, ensartinib's pharmacoeconomic profile makes it a compelling choice. Compared to ceritinib and brigatinib, ensartinib has been shown to be a dominant (more effective and less costly) strategy in a Chinese healthcare setting [2]. Even against alectinib and lorlatinib, its lower total cost, despite slightly lower QALYs, yields a favorable ICER, positioning it as a cost-effective option [2]. This data is critical for hospital formulary committees, health technology assessment (HTA) bodies, and payers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ensartinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.